Cas no 2227783-64-2 ((3R)-3-3-chloro-5-(trifluoromethyl)phenyl-3-hydroxypropanoic acid)
(3R)-3-3-chloro-5-(trifluoromethyl)phenyl-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-3-chloro-5-(trifluoromethyl)phenyl-3-hydroxypropanoic acid
- EN300-1967915
- (3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
- 2227783-64-2
-
- Inchi: 1S/C10H8ClF3O3/c11-7-2-5(8(15)4-9(16)17)1-6(3-7)10(12,13)14/h1-3,8,15H,4H2,(H,16,17)/t8-/m1/s1
- InChI Key: MZSFZYYMWCOEQC-MRVPVSSYSA-N
- SMILES: ClC1C=C(C(F)(F)F)C=C(C=1)[C@@H](CC(=O)O)O
Computed Properties
- Exact Mass: 268.0114063g/mol
- Monoisotopic Mass: 268.0114063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 57.5Ų
(3R)-3-3-chloro-5-(trifluoromethyl)phenyl-3-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967915-0.05g |
(3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid |
2227783-64-2 | 0.05g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-1967915-0.1g |
(3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid |
2227783-64-2 | 0.1g |
$1459.0 | 2023-09-16 | ||
| Enamine | EN300-1967915-0.25g |
(3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid |
2227783-64-2 | 0.25g |
$1525.0 | 2023-09-16 | ||
| Enamine | EN300-1967915-0.5g |
(3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid |
2227783-64-2 | 0.5g |
$1591.0 | 2023-09-16 | ||
| Enamine | EN300-1967915-1.0g |
(3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid |
2227783-64-2 | 1g |
$1658.0 | 2023-06-02 | ||
| Enamine | EN300-1967915-2.5g |
(3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid |
2227783-64-2 | 2.5g |
$3249.0 | 2023-09-16 | ||
| Enamine | EN300-1967915-5.0g |
(3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid |
2227783-64-2 | 5g |
$4806.0 | 2023-06-02 | ||
| Enamine | EN300-1967915-10.0g |
(3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid |
2227783-64-2 | 10g |
$7128.0 | 2023-06-02 | ||
| Enamine | EN300-1967915-1g |
(3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid |
2227783-64-2 | 1g |
$1658.0 | 2023-09-16 | ||
| Enamine | EN300-1967915-5g |
(3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid |
2227783-64-2 | 5g |
$4806.0 | 2023-09-16 |
(3R)-3-3-chloro-5-(trifluoromethyl)phenyl-3-hydroxypropanoic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on (3R)-3-3-chloro-5-(trifluoromethyl)phenyl-3-hydroxypropanoic acid
(3R)-3-3-Chloro-5-(Trifluoromethyl)phenyl-3-Hydroxypropanoic Acid: A Key Compound in Modern Pharmaceutical Research
CAS No. 2227783-64-2 represents a highly specialized organic molecule that has garnered significant attention in the field of biomedical research. This compound, known as (3R)-3-3-Chloro-5-(Trifluoromethyl)phenyl-3-Hydroxypropanoic Acid, is a derivative of a hydroxypropanoic acid scaffold with unique functional groups that contribute to its biological activity. The molecule's structural complexity—particularly the presence of trifluoromethyl and chloro substituents—has made it a focal point for studies on drug design and targeted therapy. Recent advancements in synthetic chemistry and computational modeling have further enhanced its potential applications in therapeutic areas such as inflammation management and neurodegenerative disease treatment.
The 3R configuration of this compound is critical to its pharmacological profile, as stereochemistry often dictates the biological activity of chiral molecules. Researchers have demonstrated that the hydroxy group at the C-3 position plays a pivotal role in modulating interactions with proteins and receptors. This structural feature has been linked to enhanced selectivity and bioavailability, making it a promising candidate for drug development. In 2, a study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit inflammatory pathways, including the NF-κB signaling cascade, which is central to chronic inflammatory diseases.
Recent studies on trifluoromethyl groups have revealed their utility in improving the lipophilicity and metabolic stability of drug candidates. The trifluoromethyl substituent in this compound is particularly effective in reducing metabolic degradation, thereby extending its half-life in vivo. This characteristic is crucial for the development of long-acting therapeutics, especially in conditions requiring sustained drug delivery. Additionally, the chloro group at the aromatic ring introduces steric and electronic effects that influence the compound's interaction with enzyme targets, such as serine proteases involved in fibrosis and inflammatory responses.
The synthetic pathway of this compound has been optimized using asymmetric catalysis techniques to achieve high enantiomeric purity. Modern green chemistry approaches have also been employed to reduce the environmental impact of its production. For instance, a 2023 study in Organic & Biomolecular Chemistry described a transition-metal-catalyzed method that significantly improved the yield and sustainability of the synthesis process. These advancements align with the growing emphasis on eco-friendly drug development in the pharmaceutical industry.
Experimental data from in vitro and in vivo studies have demonstrated the compound's potential in targeted therapy. For example, its ability to modulate mitochondrial function has been explored in the context of neurodegenerative disorders such as Alzheimer’s disease. Researchers have also investigated its role in anti-cancer therapy, where it shows promise in inhibiting angiogenesis and metastasis by targeting VEGF receptors. These findings underscore the compound's versatility in addressing multiple disease mechanisms.
Recent computational studies have further validated the compound's therapeutic potential. Molecular docking simulations have revealed its binding affinity to protein targets such as COX-2 and 5-LOX, which are key enzymes in inflammatory processes. Additionally, quantum mechanical calculations have provided insights into the electronic properties of the trifluoromethyl group, explaining its role in enhancing drug-receptor interactions. These computational tools are essential for accelerating the drug discovery process and reducing the reliance on animal models.
The pharmacokinetic profile of this compound has been extensively studied to optimize its therapeutic efficacy. Its absorption, distribution, metabolism, and excretion (ADME) properties are critical for determining its suitability as a pharmaceutical agent. For instance, its low clearance rate and high tissue penetration make it a strong candidate for systemic delivery. These properties have been further enhanced through nanoparticle-based formulations, which improve its bioavailability and reduce side effects.
Despite its promising properties, the compound faces challenges in clinical translation. One of the primary concerns is the potential for toxicity associated with its halogenated groups. However, recent studies have shown that the 3R configuration significantly reduces these risks by minimizing off-target interactions. Additionally, the use of structure-activity relationship (SAR) analysis has enabled researchers to fine-tune its chemical structure to enhance safety and efficacy.
Looking ahead, the compound's role in personalized medicine is an exciting area of research. Advances in genomics and proteomics are enabling the identification of biomarkers that can predict an individual's response to the compound. This approach is critical for developing targeted therapies that maximize therapeutic outcomes while minimizing adverse effects. Furthermore, the integration of artificial intelligence in drug discovery is expected to accelerate the development of compounds like this one, paving the way for more efficient and effective therapeutic solutions.
In conclusion, CAS No. 2227783-64-2 represents a significant advancement in the field of pharmaceutical science. Its unique structure, combined with recent breakthroughs in synthetic chemistry and computational modeling, positions it as a promising candidate for a wide range of therapeutic applications. As research continues to evolve, this compound is likely to play a pivotal role in shaping the future of modern medicine.
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